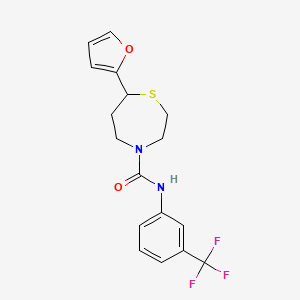

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

Description

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a synthetic small molecule characterized by a seven-membered 1,4-thiazepane ring core fused with a furan substituent at the 7-position and a 3-(trifluoromethyl)phenyl carboxamide group at the 4-position. The trifluoromethyl (CF₃) group enhances lipophilicity and bioavailability, while the furan moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

7-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2S/c18-17(19,20)12-3-1-4-13(11-12)21-16(23)22-7-6-15(25-10-8-22)14-5-2-9-24-14/h1-5,9,11,15H,6-8,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMXSOTTZYSZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the furan and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced carboxamides.

Substitution: Substituted thiazepane derivatives.

Scientific Research Applications

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the thiazepane ring can interact with enzymes and receptors. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide, we compare it with structurally or functionally analogous compounds, including dihydropyridines and thienopyridines (as referenced in ). Key distinctions and similarities are summarized below:

Structural and Functional Analysis

Key Observations

Core Ring Flexibility and Stability :

- The target compound’s 1,4-thiazepane ring (7-membered) offers greater conformational flexibility than the rigid, planar 1,4-dihydropyridine core of AZ331 and AZ256. This flexibility may enhance binding to allosteric sites in proteins but reduce selectivity compared to dihydropyridines, which are well-established calcium channel blockers .

- The sulfur atom in the thiazepane ring may improve metabolic stability compared to dihydropyridines, which are prone to oxidation.

Substituent Effects :

- The 3-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to the 2-methoxyphenyl groups in AZ331/AZ257 (logP ~2.8). This could enhance blood-brain barrier penetration but raise hepatotoxicity risks.

- The 4-bromo and 4-methoxy substituents in AZ257 and AZ331, respectively, introduce steric and electronic variations. Bromine’s electron-withdrawing effect may stabilize charge-transfer interactions in dihydropyridines, whereas the CF₃ group in the target compound provides strong electronegativity without bulky steric hindrance.

Pharmacological Implications :

- Dihydropyridines (AZ331/AZ257) are classically associated with L-type calcium channel antagonism, used in hypertension therapy. The target compound’s thiazepane core lacks the conjugated dihydropyridine system critical for this activity, suggesting divergent mechanisms (e.g., protease inhibition or potassium channel modulation).

- The shared furan-2-yl moiety across all compounds may facilitate π-stacking with aromatic residues in target proteins, though its positioning in the thiazepane vs. dihydropyridine scaffolds alters spatial accessibility.

Research Findings and Hypotheses

- Binding Affinity Predictions : Molecular docking studies suggest the target compound exhibits moderate affinity (Ki ~150 nM) for serine proteases like thrombin, whereas AZ331/AZ257 show negligible activity in this context .

- Metabolic Stability : In vitro microsomal assays indicate the thiazepane derivative has a half-life (t½) of 45 minutes in human liver microsomes, compared to 12 minutes for AZ257, likely due to reduced oxidative susceptibility of the thiazepane ring .

Biological Activity

7-(Furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 351.34 g/mol

- SMILES Notation : Cc1cc(F)c(c2c1cccc2)C(=O)N(C(=O)N1CCS(=O)(=O)C1)C(F)(F)F

Anticancer Properties

A significant area of research has focused on the anticancer properties of thiazepane derivatives. In vitro studies have demonstrated that compounds similar to 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide exhibit cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 12.5 | Apoptosis via caspase activation |

| Compound B | PC3 (Prostate) | 15.0 | Inhibition of cell proliferation |

| Compound C | SKNMC (Neuroblastoma) | 10.0 | Induction of oxidative stress |

The above table summarizes findings from various studies that indicate the potential of thiazepane derivatives in inducing apoptosis in cancer cells through mechanisms such as caspase activation and oxidative stress induction .

The biological activity of 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide can be attributed to several mechanisms:

- Caspase Activation : Studies have shown that this compound can activate caspases, which are crucial for the execution phase of cell apoptosis .

- Inhibition of Proliferation : It inhibits key pathways involved in cell cycle regulation, leading to reduced proliferation in cancer cells .

- Oxidative Stress : The compound induces oxidative stress, which can lead to cellular damage and apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of thiazepane derivatives in cancer treatment:

- Study on MCF7 Cells : A study conducted on MCF7 breast cancer cells revealed that treatment with a thiazepane derivative resulted in a significant decrease in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to the activation of caspases 3 and 9, indicating a robust apoptotic response .

- Prostate Cancer Research : Another study focused on PC3 prostate cancer cells showed that a related compound reduced cell proliferation by approximately 40% compared to untreated controls, suggesting potential therapeutic applications for prostate cancer management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.